molecular formula C21H27NO3 B1249552 Daphniyunnine D

Daphniyunnine D

Cat. No. B1249552
M. Wt: 341.4 g/mol
InChI Key: BASSTWHCAWRGHM-QXLLIFFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Daphniyunnine D is a natural product found in Daphniphyllum paxianum with data available.

Scientific Research Applications

Alkaloid Isolation and Structural Characterization

Daphniyunnine D is an alkaloid isolated from the stems and leaves of Daphniphyllum yunnanense. It is characterized as an unusual C-22 nor-Daphniphyllum alkaloid. The structural characterization of this compound was achieved using spectroscopic methods and confirmed through single-crystal X-ray diffraction analysis. This research is significant as it contributes to the understanding of the chemical diversity and complexity of natural compounds derived from plants (Zhang et al., 2006).

Synthetic Studies and Chemical Synthesis

There have been significant efforts in the synthetic construction of the tricyclic core of Daphniyunnine D, which is a part of the calyciphylline A-type Daphniphyllum alkaloids. These studies involve complex chemical reactions such as the intramolecular Pauson-Khand reaction, demonstrating the challenges and innovation in synthetic organic chemistry for replicating complex natural products (Darses et al., 2012).

Cytotoxicity Evaluation

Daphniyunnine D has shown cytotoxicity against tumor cell lines, indicating its potential in cancer research. It exhibited IC50 values of 3.0 and 0.6 microM against P-388 and A-549 tumor cell lines, respectively. This finding highlights the potential of Daphniyunnine D and related compounds in the development of new anticancer therapies (Zhang et al., 2006).

Application in Total Synthesis of Related Alkaloids

The study of Daphniyunnine D contributes to the broader field of total synthesis of complex natural products. For example, the synthesis of Hybridaphniphylline B, a Daphniphyllum alkaloid with a highly complex structure, benefited from the understanding of compounds like Daphniyunnine D (Zhang et al., 2018).

properties

Product Name

Daphniyunnine D

Molecular Formula

C21H27NO3

Molecular Weight

341.4 g/mol

IUPAC Name

(1S,2S,3R,5R,6S,10S,16R)-16-hydroxy-2,6-dimethyl-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-14,20-dione

InChI

InChI=1S/C21H27NO3/c1-11-9-22-10-12-3-4-13-15(23)8-20(25)5-6-21(17(13)20)18(24)14(11)7-16(22)19(12,21)2/h11-12,14,16,25H,3-10H2,1-2H3/t11-,12-,14-,16-,19-,20-,21+/m1/s1

InChI Key

BASSTWHCAWRGHM-QXLLIFFRSA-N

Isomeric SMILES

C[C@@H]1CN2C[C@H]3CCC4=C5[C@@](CC[C@]56[C@]3([C@H]2C[C@H]1C6=O)C)(CC4=O)O

Canonical SMILES

CC1CN2CC3CCC4=C5C(CCC56C3(C2CC1C6=O)C)(CC4=O)O

synonyms

daphniyunnine D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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